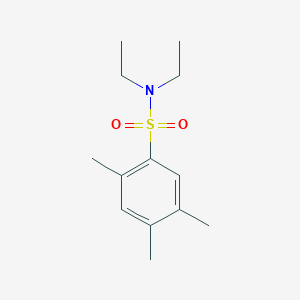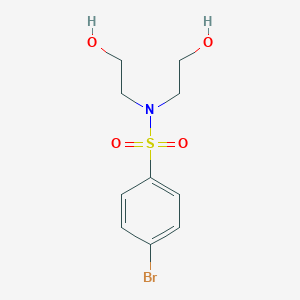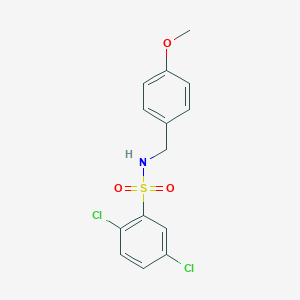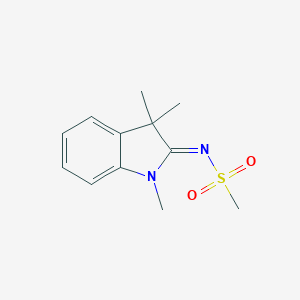![molecular formula C13H8Cl2N2O2S B226448 1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B226448.png)
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole, commonly known as DBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. DBI is a benzimidazole derivative that has been synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine.
作用机制
The mechanism of action of DBI is not fully understood, but it is thought to act as a GABA receptor antagonist. By blocking GABA receptors, DBI increases neuronal excitability, leading to anxiogenic and proconvulsant effects. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects
DBI has been shown to have a variety of biochemical and physiological effects. In addition to its anxiogenic and proconvulsant effects, DBI has been shown to increase the release of acetylcholine and dopamine in the brain. DBI has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DBI has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using DBI in lab experiments is its specificity for GABA receptors. By selectively blocking GABA receptors, DBI allows researchers to study the role of GABA in the brain without affecting other neurotransmitter systems. However, one limitation of using DBI is its potential toxicity. DBI has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
未来方向
There are many potential future directions for research on DBI. One area of research is the development of more selective GABA receptor antagonists. While DBI is specific for GABA receptors, it also interacts with other receptors, which may limit its usefulness in certain experiments. Another area of research is the development of DBI analogs with improved pharmacokinetic properties. Finally, DBI may have potential applications in the treatment of neurological and psychiatric disorders, and further research is needed to explore these possibilities.
合成方法
DBI can be synthesized using various methods, including the reaction of 2,4-dichlorobenzenesulfonyl chloride with o-phenylenediamine. This reaction takes place in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide. The resulting product is purified using column chromatography to obtain pure DBI. Other methods for synthesizing DBI include the reaction of 2,4-dichlorobenzenesulfonyl chloride with benzimidazole or the reaction of 2,4-dichlorobenzenesulfonyl isocyanate with 1H-benzimidazole.
科学研究应用
DBI has been extensively studied for its potential applications in scientific research. One of the most promising applications of DBI is its use as a GABA receptor antagonist. GABA is an inhibitory neurotransmitter that plays a crucial role in the central nervous system. By blocking GABA receptors, DBI has been shown to have anxiogenic and proconvulsant effects, making it a useful tool for studying the role of GABA in the brain. DBI has also been studied for its potential applications in cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
产品名称 |
1-[(2,4-dichlorophenyl)sulfonyl]-1H-benzimidazole |
|---|---|
分子式 |
C13H8Cl2N2O2S |
分子量 |
327.2 g/mol |
IUPAC 名称 |
1-(2,4-dichlorophenyl)sulfonylbenzimidazole |
InChI |
InChI=1S/C13H8Cl2N2O2S/c14-9-5-6-13(10(15)7-9)20(18,19)17-8-16-11-3-1-2-4-12(11)17/h1-8H |
InChI 键 |
RPSOYKKIOZTBJA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
C1=CC=C2C(=C1)N=CN2S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-Propoxyphenyl)sulfonyl]morpholine](/img/structure/B226367.png)


![N-(2-furylmethyl)-4-(4-{[(2-furylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B226379.png)

![1-Ethyl-4-[(4-iodophenyl)sulfonyl]piperazine](/img/structure/B226385.png)
![1-[(4-Chloro-3-methylphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B226402.png)

![1-[(3,4-Dichlorophenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B226412.png)
![1-Methyl-4-({4'-[(4-methyl-1-piperazinyl)sulfonyl][1,1'-biphenyl]-4-yl}sulfonyl)piperazine](/img/structure/B226414.png)

![4-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B226424.png)
![2-[(3,5-dichlorophenyl)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B226427.png)
